molecular formula C14H11ClN2O3 B11939762 N-(5-chloro-2-methylphenyl)-3-nitrobenzamide

N-(5-chloro-2-methylphenyl)-3-nitrobenzamide

Cat. No.: B11939762
M. Wt: 290.70 g/mol
InChI Key: XCIDZDUXIOIHMB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of anilides It is characterized by the presence of a nitro group and a chloro-methylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-nitrobenzamide typically involves the reaction of 5-chloro-2-methylaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions, water as solvent.

Major Products Formed

    Reduction: N-(5-chloro-2-methylphenyl)-3-aminobenzamide.

    Substitution: N-(5-substituted-2-methylphenyl)-3-nitrobenzamide.

    Oxidation: N-(5-chloro-2-carboxyphenyl)-3-nitrobenzamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to investigate its interactions with various biomolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro-methylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-3-iodobenzamide: Similar structure but with an iodine atom instead of a nitro group.

    N-(5-chloro-2-methylphenyl)-3-oxobutanamide: Contains an oxo group instead of a nitro group.

    N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Contains a cyclohexyl and pyrrolidine moiety.

Uniqueness

N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a chloro-methylphenyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-5-6-11(15)8-13(9)16-14(18)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3,(H,16,18)

InChI Key

XCIDZDUXIOIHMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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